Petasitenine

Description

This compound has been reported in Farfugium japonicum, Petasites japonicus, and Pittocaulon bombycophole with data available.

structure

Structure

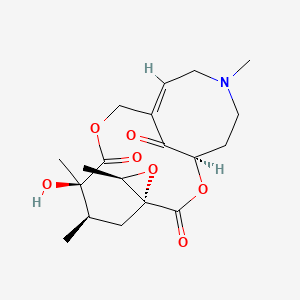

3D Structure

Properties

IUPAC Name |

(1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12-,14-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQLULNMKQAIQL-PFDMWMSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60102-37-6 | |

| Record name | Petasitenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60102-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petasitenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060102376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PETASITENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737TK4X375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 130 °C | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical structure and properties of Petasitenine

An In-depth Technical Guide to Petasitenine: Chemical Structure and Properties

Introduction

This compound, also known as Fukinotoxin, is a naturally occurring pyrrolizidine alkaloid found in plants of the Petasites and Farfugium genera, such as Petasites japonicus (giant butterbur) and Farfugium japonicum.[1][2][3][4] As a member of the otonecine-type pyrrolizidine alkaloids, this compound is of significant interest to researchers and toxicologists due to its demonstrated hepatotoxicity and carcinogenicity.[2][5][6] It is a carcinogenic metabolite of neothis compound, another alkaloid present in these plants.[2][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and relevant experimental methodologies for this compound.

Chemical Identity and Structure

This compound is classified as an azaspirodecane derivative and is structurally characterized by a complex macrocyclic diester of a necine base (otonecine).[8] Its identity is well-established through various spectroscopic and analytical techniques.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | (1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | [9] |

| Synonyms | Fukinotoxin, NSC-279000, NSC-288753 | [2][9] |

| CAS Number | 60102-37-6 | [9][10] |

| Molecular Formula | C₁₉H₂₇NO₇ | [2][9] |

| Canonical SMILES | C[C@@H]1C[C@@]2(--INVALID-LINK--C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C | [9][11] |

| InChI Key | CZQLULNMKQAIQL-PFDMWMSASA-N | [9][11] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are crucial for its isolation, characterization, and understanding its behavior in biological systems.

Physicochemical Data

Quantitative physicochemical data for this compound are presented below.

| Property | Value | Reference |

| Molecular Weight | 381.42 g/mol | [2] |

| Monoisotopic Mass | 381.17875220 Da | [9][11] |

| Melting Point | 129 - 130 °C | [9] |

| Physical Description | Solid | [9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [10] |

| XLogP3 | 0.6 | [9] |

Spectroscopic Data

Characterization and quantification of this compound rely on standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the connectivity and stereochemistry of the molecule. While specific spectral data is not detailed in the provided results, its use in characterization is standard for natural products.[10][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.[10] High-resolution mass spectrometry provides the exact mass, confirming the molecular formula.[11] Quantitative analyses are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] Predicted collision cross-section (CCS) values for various adducts have been calculated to aid in identification.[11]

Biological Activity and Toxicology

This compound is a well-documented hepatotoxin and carcinogen.[1][5] Its toxicity is linked to its metabolic activation within the liver.

Neothis compound, a related alkaloid, is rapidly absorbed and metabolized into the more toxic this compound.[7][14] The toxicity of this compound manifests as liver damage, including necrosis and hemorrhage.[1][5] A key indicator of its cytotoxic effect is the leakage of lactate dehydrogenase (LDH) from damaged liver cells.[2][14] Studies have also shown that this compound can inhibit mitochondrial respiration and interfere with the cell cycle, suggesting multiple mechanisms of toxicity.[6][10] Chronic exposure in animal models has been shown to induce tumors in the liver, specifically hemangioendothelial sarcomas and liver cell adenomas.[1][5]

Caption: Metabolic activation of neothis compound to this compound and its subsequent hepatotoxic effects.

Experimental Methodologies

This section details the protocols used in key studies to investigate the properties and toxicity of this compound.

Isolation from Petasites japonicus

This compound is isolated from the young flower stalks of Petasites japonicus.[1][5] While specific details of the extraction and purification process are proprietary to the original research, the general methodology involves:

-

Extraction: Maceration of the plant material with a suitable organic solvent (e.g., methanol or ethanol).

-

Partitioning: Acid-base partitioning to separate the alkaloid fraction from other plant constituents.

-

Chromatography: Purification of the crude alkaloid extract using techniques such as column chromatography (e.g., silica gel or alumina) followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[8]

In Vivo Carcinogenicity Study in Rats

A study on the carcinogenic activity of this compound was conducted using ACI rats.[1][5]

-

Animal Model: Male and female ACI rats, 1 month old.

-

Test Substance Preparation: this compound was first dissolved in a small amount of ethyl alcohol and then diluted with distilled water to the desired concentrations.

-

Administration: The this compound solution was provided as drinking water ad libitum.

-

Dosage Groups:

-

Group I (High Dose): 0.05% solution of this compound.

-

Group II (Low Dose): 0.01% solution of this compound.

-

-

Endpoint Evaluation: Animals were monitored for morbidity and mortality. Upon termination of the experiment, a complete necropsy was performed, with a particular focus on the liver for histological examination to identify necrosis, hemorrhage, bile duct proliferation, and tumor formation.[1]

In Vitro Hepatotoxicity Assay

The hepatotoxicity of this compound can be assessed in vitro using human hepatocyte-like cells.[13][14]

-

Cell Line: Human hepatocyte-like cell line HepaRG.

-

Treatment: Cells are cultured to confluence and then incubated with varying concentrations of this compound.

-

Incubation: The incubation period typically ranges from 24 to 48 hours to observe cytotoxic effects.

-

Endpoint Measurement (LDH Assay): Cytotoxicity is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells. The LDH level is a direct indicator of cell membrane integrity loss.

-

Data Analysis: The amount of LDH released is measured spectrophotometrically and compared between treated and untreated (control) cells to determine the dose-dependent toxicity of this compound.

Caption: Experimental workflow for the in vitro assessment of this compound-induced hepatotoxicity.

Pharmacokinetic Analysis by LC-MS/MS

The concentration of this compound in biological matrices like plasma is determined using a validated LC-MS/MS method.[13]

-

Sample Preparation: Plasma samples are deproteinized, typically by adding an equal volume of methanol, followed by centrifugation to remove precipitated proteins.

-

Liquid Chromatography (LC): The supernatant is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate) is used to separate this compound from other plasma components.

-

Tandem Mass Spectrometry (MS/MS): The column effluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Conclusion

This compound is a potent hepatotoxic and carcinogenic pyrrolizidine alkaloid with a well-defined chemical structure. Its toxicological properties, particularly its role as a carcinogenic metabolite, necessitate careful monitoring and regulation of its presence in foodstuffs and herbal medicines derived from Petasites species. The experimental protocols outlined in this guide provide a foundation for researchers in toxicology and drug development to further investigate the mechanisms of this compound toxicity and to develop strategies for risk assessment and mitigation.

References

- 1. Carcinogenic activity of this compound, a new pyrrolizidine alkaloid isolated from Petasites japonicus Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. SOME TOXIC PROPERTIES OF A CARCINOGENIC PYRROLIZIDINE ALKALOID, this compound [jstage.jst.go.jp]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. New otonecine-type pyrrolizidine alkaloid from Petasites japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C19H27NO7 | CID 5281741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS:60102-37-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. PubChemLite - this compound (C19H27NO7) [pubchemlite.lcsb.uni.lu]

- 12. forskning.ruc.dk [forskning.ruc.dk]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Metabolic profiles for the pyrrolizidine alkaloid neothis compound and its metabolite this compound in humans extrapolated from rat in vivo and in vitro data sets using a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Petasitenine Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Petasitenine is a macrocyclic otonecine-type pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, notably Petasites japonicus[1]. Like many PAs, it is a hepatotoxic and carcinogenic compound produced by the plant as a chemical defense against herbivores[2]. Understanding its biosynthetic pathway is critical for toxicology, drug development, and agricultural science. This guide provides a detailed overview of the this compound biosynthesis pathway, integrating current knowledge on the formation of its two core components: the otonecine necine base and the petasitic necic acid. It includes a summary of the key enzymes, detailed experimental protocols for pathway analysis, and visualizations of the metabolic and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a bifurcated pathway where two major structural components, a necine base and a necic acid, are synthesized separately from primary metabolism and subsequently joined by esterification.

Biosynthesis of the Necine Base Moiety (Otonecine)

The necine base of this compound is otonecine, which is derived from the more common retronecine base. The pathway originates from the polyamine pool.

-

Formation of Putrescine and Spermidine: The pathway begins with the amino acid L-arginine, which is converted into putrescine. Putrescine and spermidine, both fundamental polyamines in plants, serve as the direct precursors for the necine base[3][4].

-

Homospermidine Synthesis: The first committed and pathway-specific step is the formation of the symmetrical polyamine homospermidine. This reaction is catalyzed by Homospermidine Synthase (HSS) , the only well-characterized enzyme of PA biosynthesis[4][5]. HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine[6]. The HSS gene is believed to have evolved on multiple independent occasions through the duplication of the gene for deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[6][7][8].

-

Cyclization to the Pyrrolizidine Core: Homospermidine undergoes oxidation, which is likely catalyzed by a copper-dependent diamine oxidase. This generates an unstable dialdehyde intermediate that spontaneously cyclizes via an intramolecular Mannich reaction to form the pyrrolizidine-1-carbaldehyde[3][4].

-

Formation of Retronecine: The carbaldehyde is reduced to 1-hydroxymethylpyrrolizidine. A series of subsequent, yet uncharacterized, desaturation and hydroxylation steps convert this intermediate into the pivotal necine base, retronecine[4].

-

Conversion to Otonecine: this compound is an otonecine-type PA. The otonecine structure is formed from retronecine, although the precise enzymatic mechanism for this conversion in Petasites remains to be fully elucidated.

Biosynthesis of the Necic Acid Moiety (Petasitic Acid)

The necic acid portion of this compound, known as petasitic acid, is a complex, modified sesquiterpenoid. Its biosynthesis follows the terpenoid pathway.

-

Origin from Farnesyl Pyrophosphate (FPP): The pathway starts with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C15 compound farnesyl pyrophosphate (FPP).

-

Formation of the Eremophilane Skeleton: Petasitic acid is built on an eremophilane-type sesquiterpenoid skeleton. This structure is formed from FPP via a terpene synthase-catalyzed cyclization. A key feature of eremophilane biosynthesis is a characteristic 1,2-methyl shift, which distinguishes it from the more common eudesmane-type sesquiterpenes[9].

-

Late-Stage Modifications: Following the creation of the core eremophilane backbone, a series of extensive oxidative modifications occur to produce the final petasitic acid structure. These reactions, including hydroxylations, epoxidations, and dehydrogenations, are likely catalyzed by a suite of tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases. The specific enzymes responsible for these transformations in Petasites have not yet been characterized.

Final Assembly: Esterification

The final step in this compound biosynthesis is the esterification of the otonecine base with the activated petasitic acid. This reaction joins the two separately synthesized moieties to form the macrocyclic structure of the final alkaloid. This esterification is presumed to be catalyzed by an acyltransferase, potentially from the BAHD acyltransferase family, which is commonly involved in plant secondary metabolism[4].

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the complete biosynthetic pathway, from primary metabolites to the final this compound structure.

References

- 1. New otonecine-type pyrrolizidine alkaloid from Petasites japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 4. Genetic Evidence in Favor of a Polyketide Origin of Acremeremophilanes, the Fungal “Sesquiterpene” Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A type II pathway for fatty acid biosynthesis presents drug targets in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bfr.bund.de [bfr.bund.de]

- 7. mdpi.com [mdpi.com]

- 8. bfr.bund.de [bfr.bund.de]

- 9. researchgate.net [researchgate.net]

Natural occurrence of Petasitenine in medicinal herbs

An In-depth Technical Guide to the Natural Occurrence of Petasitenine in Medicinal Herbs

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in several medicinal plants, most notably within the Petasites and Tussilago genera of the Asteraceae family.[1][2] PAs are a large class of secondary metabolites that plants produce as a defense mechanism against herbivores.[3] However, many PAs, including this compound, are of significant concern to researchers, drug developers, and regulatory bodies due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[4][5] this compound itself has been identified as a carcinogenic metabolite of neothis compound.[6]

The use of medicinal herbs containing these alkaloids, such as Butterbur (Petasites hybridus) and Coltsfoot (Tussilago farfara), for treating ailments like migraines, allergies, and coughs, necessitates rigorous quality control and a thorough understanding of their toxic constituents.[2][7] This technical guide provides a comprehensive overview of the natural occurrence of this compound, presenting quantitative data, detailed analytical protocols for its detection, and an examination of its toxicological pathway.

Natural Occurrence and Quantitative Data

This compound and related PAs are not uniformly distributed within plants; their concentrations can vary significantly based on the species, plant part, geographical location, and even between individual plants within the same population.[8][9][10] The rhizomes are often found to contain higher concentrations of PAs compared to the leaves.[9][10] Below is a summary of quantitative analyses of this compound and other major PAs in relevant medicinal herbs.

Table 1: Quantitative Analysis of Pyrrolizidine Alkaloids in Petasites Species

| Plant Species | Plant Part | Alkaloid(s) Measured | Concentration Range | Reference(s) |

| Petasites hybridus | Rhizomes | Total Pyrrolizidine Alkaloids | 5 - 90 ppm (mg/kg) | [9] |

| Petasites hybridus | Leaves | Total Pyrrolizidine Alkaloids | 0.02 - 1.50 ppm (mg/kg) | [9] |

| Petasites hybridus | Rhizomes | Senecionine & Integerrimine | <2 - 150 ppm (each) | [8] |

| Petasites hybridus (from Austria) | Rhizomes | Total Pyrrolizidine Alkaloids | <2 - 500 mg/kg | [10] |

| Petasites japonicus | Not specified | This compound & Neothis compound | Major PAs present | [1][6] |

Table 2: Quantitative Analysis of Pyrrolizidine Alkaloids in Tussilago farfara (Coltsfoot)

| Plant Species | Plant Part | Alkaloid(s) Measured | Concentration Range | Reference(s) |

| Tussilago farfara (in vitro) | Shoots & Leaves | Senecionine & Senkirkine (sum) | 1.23 - 10.47 mg/100g d.w. (12.3 - 104.7 ppm) | [11] |

| Tussilago farfara (from Poland) | Leaves | Total Pyrrolizidine Alkaloids | 0.06 - 1.04 µg/g d.m. (0.06 - 1.04 ppm) | [12] |

| Tussilago farfara (commercial sample) | Not specified | Senkirkine | 2.5 - 11.2 ppm | [13] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant matrices and derived products is critical for safety assessment. The most robust methods rely on chromatographic separation coupled with mass spectrometry.

Sample Preparation and Extraction

Effective extraction is crucial for isolating PAs from complex plant material. A common approach involves solid-liquid extraction with an acidified solvent, followed by solid-phase extraction (SPE) for cleanup.

Protocol: Acidified Methanol Extraction and SPE Cleanup (Adapted from[12][14])

-

Homogenization : Air-dry the plant material (e.g., leaves, rhizomes) at room temperature and grind it into a fine powder.[12]

-

Extraction : Weigh approximately 1.0 g of the powdered sample into a centrifuge tube. Add 10 mL of an extraction solvent (e.g., 70% methanol in water, acidified with 0.1% formic or citric acid).[12][14]

-

Sonication/Shaking : Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes or on a mechanical shaker for 1-2 hours to ensure thorough extraction.

-

Centrifugation : Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filtration : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

-

Solid-Phase Extraction (SPE) Cleanup :

-

Condition a Diol or C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing methanol followed by acidified water through it.

-

Load the filtered extract onto the conditioned cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., dichloromethane) to remove interfering non-polar compounds.

-

Elute the PA fraction with methanol.

-

-

Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.[12]

UHPLC-MS/MS Quantification

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for its high sensitivity and selectivity.[5][15]

Protocol: UHPLC-MS/MS Analysis (Adapted from[5][6])

-

Chromatographic System : An ACQUITY UPLC system or equivalent.

-

Column : ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm). Maintain column temperature at 40 °C.

-

Mobile Phase :

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Methanol with 0.1% formic acid.

-

-

Gradient Elution :

-

0–1 min: 5% B

-

1–10 min: Linear gradient from 5% to 80% B

-

10–14 min: Hold at 80% B

-

14–15 min: Return to 5% B

-

15–16 min: Hold at 5% B for re-equilibration.

-

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 3 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Quantification : Create a calibration curve using certified reference standards of this compound. Calculate the concentration in the sample based on the peak area response.

Toxicological Pathway: Metabolic Activation

The toxicity of this compound, like other carcinogenic PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver.[4] This process converts the parent alkaloid into highly reactive electrophilic pyrrolic esters (dehydropyrrolizidine alkaloids or DHP-esters).

The key steps are:

-

Hepatic Metabolism : Cytochrome P450 enzymes in the liver oxidize the this compound molecule.

-

Formation of DHP-esters : This oxidation produces unstable and highly reactive DHP-esters.

-

Adduct Formation : These reactive metabolites can then bind covalently to cellular macromolecules, including DNA and proteins.

-

Cellular Damage and Genotoxicity : The formation of DHP-DNA adducts can lead to mutations, chromosomal damage, and the initiation of carcinogenesis, ultimately resulting in hepatotoxicity and the development of liver tumors such as hemangioendothelial sarcomas.[4][16]

Conclusion

This compound is a significant, naturally occurring toxin in several widely used medicinal herbs. The concentration of this and other PAs can be highly variable, underscoring the necessity for stringent analytical testing of all herbal preparations derived from Petasites and Tussilago species. The detailed experimental protocols provided herein, particularly UHPLC-MS/MS, offer the required sensitivity and specificity for accurate quantification. Understanding the metabolic activation pathway is crucial for drug development professionals to appreciate the profound health risks associated with PA exposure and to develop strategies, such as producing certified PA-free extracts, to ensure patient safety.

References

- 1. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tussilago - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Petasites hybridus - Wikipedia [en.wikipedia.org]

- 8. THE MAIN PYRROLIZIDINE ALKALOIDS OF PETASITES HYBRIDUS: VARIATION WITHIN AND BETWEEN POPULATIONS [actahort.org]

- 9. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Content of pyrrolizidine alkaloids (senecionine and senkirkine) in Tussilago farfara L. plants cultivated in vitro [open.icm.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. tussilago_farfara_l [Tinkturenpresse] [tinkturenpresse.de]

- 14. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Carcinogenic activity of this compound, a new pyrrolizidine alkaloid isolated from Petasites japonicus Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

Petasitenine-Induced Hepatotoxicity: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the hepatotoxicity induced by petasitenine, a pyrrolizidine alkaloid of significant toxicological concern.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, such as the Japanese butterbur (Petasites japonicus).[1][2] PAs are a large group of phytotoxins known for their hepatotoxic, carcinogenic, and genotoxic properties.[3][4][5] The consumption of PA-containing herbal remedies, teas, and contaminated foodstuffs poses a significant risk to human health, with this compound being a well-documented hepatocarcinogen.[2][3] Understanding the mechanism of its toxicity is critical for risk assessment, diagnosis, and the development of potential therapeutic interventions.

The core of this compound's toxicity lies in its metabolic activation within the liver, which transforms the relatively inert parent compound into highly reactive metabolites. These metabolites initiate a cascade of cellular events, culminating in severe liver damage, most notably hepatic sinusoidal obstruction syndrome (HSOS).[4][6]

Core Mechanism of this compound Hepatotoxicity

The toxicological action of this compound is not direct but requires a multi-step process initiated by hepatic metabolism. This process can be broken down into three key phases: metabolic activation, cellular damage and oxidative stress, and the resulting pathophysiological response.

Metabolic Activation

The initial and rate-limiting step in this compound toxicity is its bioactivation by cytochrome P450 (CYP) enzymes in the liver.[5][7] this compound, being a retronecine-type PA, possesses a 1,2-unsaturated necine base, which is the structural feature responsible for its high toxicity.[8]

Hepatic CYP enzymes, primarily from the CYP3A and CYP2B subfamilies, catalyze the oxidation of this compound.[8][9] This reaction converts the alkaloid into a highly electrophilic and reactive pyrrolic ester, commonly referred to as a dehydropyrrolizidine (DHP) ester.[7][10] These DHP metabolites are the ultimate toxic agents responsible for initiating cellular injury.[11]

Caption: Metabolic activation of this compound in the liver.

Macromolecular Adduct Formation and Glutathione Depletion

Once formed, the reactive DHP metabolites rapidly react with nucleophilic groups on cellular macromolecules, including proteins and DNA, to form covalent adducts.[5][10] This process has two major competing consequences: detoxification and intoxication.

-

Detoxification Pathway: DHP metabolites can be conjugated with the reduced form of glutathione (GSH), a critical intracellular antioxidant.[10] This reaction forms pyrrole-GSH conjugates that are more water-soluble and can be readily excreted from the body.[10]

-

Intoxication Pathway: When the rate of DHP formation overwhelms the capacity of the GSH detoxification pathway, the reactive metabolites bind to cellular proteins and DNA.[10][12] The formation of pyrrole-protein adducts impairs the function of essential enzymes and structural proteins, leading to cellular dysfunction.[10] The formation of pyrrole-DNA adducts is the basis for the genotoxicity and carcinogenicity of this compound.[13]

A critical consequence of this process is the progressive depletion of hepatic GSH stores.[12][14] The loss of GSH compromises the cell's primary defense against oxidative stress, rendering it highly susceptible to further damage.[14]

Oxidative Stress, Mitochondrial Dysfunction, and Cell Death

The depletion of GSH and the direct actions of this compound's metabolites trigger a state of severe oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).[4] This toxicological cascade leads to mitochondrial dysfunction, a central event in drug-induced liver injury.[15][16]

The key events in this downstream pathway include:

-

Sustained JNK Activation: Cellular stress activates signal transduction pathways, including the c-Jun N-terminal kinase (JNK) pathway. Sustained activation of JNK promotes cell death by mediating mitochondrial dysfunction.[15][16]

-

Mitochondrial Permeability Transition (MPT): Activated JNK can translocate to the mitochondria, inducing the MPT. This involves the opening of pores in the mitochondrial membrane, leading to a loss of mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[15][17]

-

Hepatocyte Death: The culmination of these events is hepatocyte death through either apoptosis (programmed cell death) or necrosis (uncontrolled cell death), depending on the severity of the insult and the availability of intracellular ATP.[18]

Caption: Signaling cascade of this compound-induced cellular toxicity.

Pathophysiological Manifestation: Hepatic Sinusoidal Obstruction Syndrome (HSOS)

The primary clinical manifestation of severe PA poisoning, including that from this compound, is Hepatic Sinusoidal Obstruction Syndrome (HSOS), also known as veno-occlusive disease (VOD).[6][19][20] This condition results from toxic injury to the sinusoidal endothelial cells of the liver.[7][20]

The damage to these endothelial cells leads to their sloughing and subsequent obstruction of the hepatic sinusoids and terminal hepatic venules.[6][7] This blockage impedes blood flow out of the liver, causing sinusoidal congestion, hemorrhage, and centrilobular hepatocyte necrosis.[2][8] Clinically, HSOS presents with a triad of symptoms: painful hepatomegaly, ascites, and jaundice.[6]

Experimental Evidence and Protocols

The hepatotoxicity of this compound has been characterized through both in vivo animal models and in vitro cell-based assays.

In Vivo Studies

Animal models, particularly rodents, are essential for studying the complex, whole-organism effects of this compound.[21][22]

Table 1: Quantitative Data from In Vivo Studies on this compound Hepatotoxicity

| Animal Model | Administration Route & Dose | Duration | Key Findings & Pathology | Reference |

|---|---|---|---|---|

| ACI Rats | 0.05% this compound solution in drinking water | Up to 72 days | All rats died or were moribund. Livers showed necrosis, hemorrhage, and proliferation of bile ducts. | [2] |

| ACI Rats | 0.01% this compound solution in drinking water | > 160 days | 8 of 10 surviving rats developed liver tumors (hemangioendothelial sarcomas and/or liver cell adenomas). |[2] |

Representative Experimental Protocol: Chronic Hepatotoxicity Study in Rats

-

Animal Model: Male ACI (ACI/N) rats, 4-6 weeks old.

-

Acclimatization: Animals are housed in controlled conditions (12-hr light/dark cycle, constant temperature and humidity) for one week prior to the experiment, with free access to standard chow and water.

-

Grouping: Animals are randomly assigned to a control group (receiving regular drinking water) and a treatment group.

-

Dosing Regimen: The treatment group receives a 0.01% (w/v) solution of this compound as their sole source of drinking water.[2] The volume consumed and body weights are monitored regularly.

-

Study Duration: The study continues for over 160 days or until animals become moribund.[2]

-

Sample Collection: At termination, blood is collected for serum biochemistry analysis (ALT, AST). The liver is excised, weighed, and sections are fixed in 10% neutral buffered formalin.

-

Analysis:

-

Serum Biochemistry: Measurement of liver enzymes (ALT, AST) to quantify hepatocellular damage.

-

Histopathology: Fixed liver tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of necrosis, hemorrhage, and tumor formation.[2]

-

Caption: Generalized workflow for an in vivo this compound study.

In Vitro Studies

In vitro models, using human-derived liver cell lines such as HepaRG, allow for the investigation of specific cellular mechanisms in a controlled environment.[3][23]

Table 2: Quantitative Data from In Vitro Studies

| Cell Line | Compound | Concentration | Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| HepaRG | This compound | High concentrations | Lactate Dehydrogenase (LDH) Leakage | Caused hepatotoxicity as indicated by LDH leakage. | [23] |

| HepaRG | Neothis compound | High concentrations | Lactate Dehydrogenase (LDH) Leakage | Caused hepatotoxicity as indicated by LDH leakage. |[23] |

Representative Experimental Protocol: Cell Viability Assay

-

Cell Culture: Human hepatic HepaRG cells are cultured and differentiated according to established protocols to achieve a hepatocyte-like phenotype.

-

Seeding: Differentiated cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well).[3]

-

Treatment: Cells are incubated with various concentrations of this compound (e.g., ranging from 0 to 800 µM) for a specified time, such as 24 hours.[3] A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

Viability Assessment (CCK-8):

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. This data can be used to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The hepatotoxicity of this compound is a complex, metabolism-dependent process. It is initiated by CYP-mediated bioactivation to reactive pyrrolic metabolites, which then cause widespread cellular damage through adduct formation, glutathione depletion, oxidative stress, and mitochondrial failure. This cascade ultimately leads to hepatocyte death and the clinical manifestation of HSOS.

For drug development professionals, this mechanism highlights several key points:

-

Metabolic Profiling: Early-stage screening of compounds for the potential to form reactive metabolites via CYP3A4 is crucial.

-

Structural Alerts: The 1,2-unsaturated pyrrolizidine structure is a potent toxicophore that should be avoided in drug design.

-

Biomarkers: The formation of pyrrole-protein adducts and depletion of GSH can serve as potential biomarkers for PA-induced liver injury.[10]

Future research should focus on developing more sensitive biomarkers for early detection of PA exposure and on exploring therapeutic strategies aimed at replenishing hepatic glutathione or inhibiting downstream death signaling pathways like JNK activation.

References

- 1. SOME TOXIC PROPERTIES OF A CARCINOGENIC PYRROLIZIDINE ALKALOID, this compound [jstage.jst.go.jp]

- 2. Carcinogenic activity of this compound, a new pyrrolizidine alkaloid isolated from Petasites japonicus Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Changes in Glutathione Content in Liver Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Sinusoidal obstruction syndrome: A systematic review of etiologies, clinical symptoms, and magnetic resonance imaging features - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sinusoidal Obstruction Syndrome (Veno-occlusive Disease) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. journals.innovareacademics.in [journals.innovareacademics.in]

- 22. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. jstage.jst.go.jp [jstage.jst.go.jp]

The Metabolic Journey of Petasitenine: From Neopetasitenine to a Carcinogenic Metabolite

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolism of petasitenine, a carcinogenic pyrrolizidine alkaloid, and its formation from its precursor, neothis compound. This document is intended for researchers, scientists, and drug development professionals interested in the toxicokinetics and metabolic pathways of these compounds.

Introduction

This compound and neothis compound are pyrrolizidine alkaloids (PAs) found in certain plants, notably Petasites japonicus (fuki). While neothis compound is often present in higher concentrations in the plant, its metabolic conversion to the more toxic and carcinogenic this compound is a significant concern for human health. Understanding the mechanisms of this biotransformation, the enzymes involved, and the subsequent detoxification pathways is crucial for risk assessment and the development of potential mitigation strategies. This guide summarizes the key quantitative data, details the experimental protocols used to study these processes, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters and in vitro toxicity data for neothis compound and this compound, primarily derived from studies in rats and extrapolated to humans.

| Parameter | Neothis compound | This compound | Species | Dosage | Source |

| Oral Administration | |||||

| Absorption | Rapid | - | Rat | 1.0 mg/kg | [1][2] |

| Conversion to this compound | Rapid | - | Rat | 1.0 mg/kg | [1][2] |

| Plasma Clearance | - | Slow | Rat | 1.0 mg/kg | [1][2] |

| Plasma Concentrations (in vivo, Rat) | |||||

| Cmax (approx.) | > this compound (initial phase) | < Neothis compound (initial phase) | Rat | 1.0 mg/kg oral neothis compound | [2] |

| Concentration at ~2 hours | < this compound | > Neothis compound | Rat | 1.0 mg/kg oral neothis compound | [2] |

| In Vitro Hepatotoxicity (HepaRG cells) | |||||

| LDH Leakage | Concentration-dependent | Concentration-dependent | Human | High concentrations | [2] |

Table 1: Pharmacokinetic and In Vitro Toxicity Data for Neothis compound and this compound. This table provides a comparative summary of the absorption, metabolism, and toxicity of neothis compound and its metabolite, this compound.

Metabolic Pathways and Bioactivation

The conversion of neothis compound to this compound is a critical bioactivation step that significantly increases its toxicity. This process is primarily mediated by hepatic enzymes.

Bioactivation by Cytochrome P450 Enzymes

Neothis compound undergoes deacetylation to form this compound. This is followed by oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver. This oxidation generates a highly reactive pyrrolic ester, dehydrothis compound. Dehydrothis compound is an electrophilic intermediate that can readily bind to cellular macromolecules, such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Detoxification via Glutathione Conjugation

The reactive intermediate, dehydrothis compound, can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process forms a more water-soluble and less toxic glutathione conjugate that can be excreted from the body. The balance between the bioactivation and detoxification pathways is a critical determinant of the ultimate toxicity of neothis compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and neothis compound metabolism.

In Vivo Animal Studies (Rat Model)

This protocol describes the oral administration of neothis compound to rats and subsequent blood sample collection for pharmacokinetic analysis.

Workflow:

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats (8 weeks old) are acclimatized for at least one week before the experiment.

-

Dosing: Neothis compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a dose of 1.0 mg/kg body weight.

-

Blood Collection: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged at 3,000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

Quantitative Analysis by LC-MS/MS

This protocol details the method for the simultaneous quantification of neothis compound and this compound in plasma samples.

Instrumentation:

-

Liquid Chromatograph: Shimadzu LC-30AD system or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-XS tandem mass spectrometer or equivalent.

-

Column: YMC-Triart C18 column (e.g., 2.0 x 150 mm, 3 µm) maintained at 40°C.

Reagents:

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Internal Standard (IS): A suitable stable isotope-labeled analog of this compound or a structurally similar compound.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 90% B

-

5-7 min: Hold at 90% B

-

7-7.1 min: Return to 10% B

-

7.1-10 min: Re-equilibration at 10% B

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for neothis compound, this compound, and the internal standard should be optimized.

-

-

In Vitro Hepatotoxicity Assay (LDH Leakage)

This protocol describes the assessment of neothis compound and this compound-induced cytotoxicity in human hepatocyte-like HepaRG cells by measuring lactate dehydrogenase (LDH) leakage.

Materials:

-

Cells: Differentiated HepaRG cells.

-

Reagents: Neothis compound, this compound, cell culture medium, LDH cytotoxicity assay kit.

Procedure:

-

Cell Seeding: Seed HepaRG cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to differentiate for at least two weeks.

-

Treatment:

-

Prepare a series of concentrations of neothis compound and this compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

LDH Measurement:

-

After incubation, carefully collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

-

To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.

-

-

Calculation:

-

Calculate the percentage of LDH leakage as follows: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

Conclusion

The metabolic transformation of neothis compound to the carcinogenic this compound is a critical event in the toxicology of this class of pyrrolizidine alkaloids. The bioactivation is primarily mediated by CYP3A4, leading to the formation of a reactive electrophile that can cause significant cellular damage. Detoxification via glutathione conjugation represents a key protective mechanism. The experimental protocols detailed in this guide provide a framework for researchers to investigate the toxicokinetics and metabolic fate of these and similar compounds. A thorough understanding of these processes is essential for assessing the risks associated with human exposure and for the development of safer consumer products and pharmaceuticals.

References

- 1. Pyrrolizidine Alkaloids Induce Cell Death in Human HepaRG Cells in a Structure-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic profiles for the pyrrolizidine alkaloid neothis compound and its metabolite this compound in humans extrapolated from rat in vivo and in vitro data sets using a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Toxicological Profile of Petasitenine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasitenine, a naturally occurring pyrrolizidine alkaloid found in certain plants of the Petasites genus, has been the subject of toxicological research due to its potential for severe hepatotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the in vivo toxicological studies on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

This compound is a member of the pyrrolizidine alkaloid family, a group of compounds known for their toxic effects, particularly on the liver. The presence of this compound in some traditional herbal remedies and foodstuffs has raised concerns about its potential health risks. Understanding the in vivo toxicology of this compound is crucial for risk assessment and for the development of strategies to mitigate its harmful effects.

Quantitative Toxicological Data

The in vivo toxicity of this compound has been primarily investigated in rodent models. The following tables summarize the key quantitative data from these studies.

Table 1: Carcinogenicity of this compound in ACI Rats

| Dose | Route of Administration | Duration of Exposure | Key Findings | Incidence of Liver Tumors | Reference |

| 0.05% solution in drinking water | Oral | Up to 72 days | Lethal toxicity, liver necrosis, hemorrhage, and proliferation of bile ducts. | All animals died or were sacrificed before tumor development. | [1] |

| 0.01% solution in drinking water | Oral | > 160 days | Development of liver tumors. | 8 out of 10 animals (80%) | [1] |

| - | - | - | Hemangioendothelial sarcomas | 5 out of 10 animals (50%) | [1] |

| - | - | - | Liver cell adenomas | 5 out of 10 animals (50%) | [1] |

| Control | Oral | > 160 days | No tumors observed in the liver. | 0% | [1] |

Experimental Protocols

This section details the methodologies employed in the key in vivo toxicological studies of this compound.

Carcinogenicity Study in ACI Rats

-

Animal Model: Male and female ACI rats.

-

Test Substance: this compound, a pyrrolizidine alkaloid isolated from the young flower stalks of Petasites japonicus Maxim.

-

Administration: this compound was dissolved in drinking water at concentrations of 0.05% and 0.01%.

-

Dosing Regimen: The solutions were provided to the rats as their sole source of drinking water.

-

Duration: The study continued for over 160 days for the 0.01% dose group. The 0.05% dose group experiment was terminated at 72 days due to lethal toxicity.

-

Parameters Monitored:

-

Animal survival and general health.

-

Gross and microscopic examination of the liver and other organs.

-

-

Histopathology: Liver tissues were fixed, sectioned, and stained for microscopic examination to identify necrosis, hemorrhage, bile duct proliferation, and tumor formation.[1]

Acute Toxicity and Cellular Effects Study in Rats

-

Animal Model: Rats (strain not specified).

-

Test Substance: A toxic dose of this compound.

-

Administration: Route of administration not explicitly stated, but likely oral or parenteral.

-

Parameters Monitored:

-

Electron Microscopy: Liver tissues were processed for electron microscopy to observe ultrastructural changes in hepatocytes. Key observations included nucleolar segregation and degradation of the endoplasmic reticulum, such as the formation of concentric whorls.

-

Mitochondrial Function: Mitochondria were isolated from rat liver cells to assess the effect of this compound on the respiratory system.

-

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound, like other pyrrolizidine alkaloids, is primarily attributed to its metabolic activation in the liver.

Metabolic Activation and Formation of Adducts

The generally accepted mechanism of pyrrolizidine alkaloid-induced toxicity involves a multi-step process initiated by the cytochrome P450 enzyme system in the liver.

Figure 1: Metabolic activation of this compound in hepatocytes.

This metabolic activation leads to the formation of highly reactive pyrrolic esters, such as dehydrothis compound. These electrophilic metabolites can then bind covalently to cellular macromolecules, including proteins and DNA, forming adducts. This process depletes cellular stores of glutathione (GSH), a key antioxidant, leading to oxidative stress and cellular damage.

Cellular Stress and Apoptotic Signaling

While direct in vivo evidence for specific signaling pathway activation by this compound is limited, the known effects of pyrrolizidine alkaloids suggest the involvement of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. The formation of protein adducts and the induction of oxidative stress are potent activators of JNK signaling.

Figure 2: Proposed JNK signaling in this compound-induced hepatotoxicity.

Sustained activation of the JNK pathway can lead to the transcription of pro-apoptotic genes via the activation of transcription factors like AP-1 (c-Jun), ultimately resulting in hepatocyte apoptosis and contributing to liver injury.

Fibrosis and Chronic Liver Injury

Chronic exposure to pyrrolizidine alkaloids is known to induce liver fibrosis. While not specifically demonstrated for this compound in the available literature, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a key mediator of fibrosis in response to liver injury. It is plausible that chronic hepatocyte injury and inflammation induced by this compound could lead to the activation of this pathway.

Figure 3: Postulated role of TGF-β in this compound-induced liver fibrosis.

Upon chronic liver injury, Kupffer cells (resident liver macrophages) can become activated and release TGF-β. This cytokine then activates hepatic stellate cells (HSCs), causing them to differentiate into myofibroblasts. These activated HSCs are the primary source of extracellular matrix proteins, such as collagen, and their excessive deposition leads to the development of liver fibrosis.

Conclusion

The in vivo toxicological data on this compound clearly demonstrate its potent hepatotoxic and carcinogenic properties in animal models. The primary mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that cause cellular damage through covalent binding to macromolecules and induction of oxidative stress. While the specific signaling pathways have not been fully elucidated for this compound, the involvement of stress-activated pathways like JNK and pro-fibrotic pathways like TGF-β is highly probable based on the known toxicology of pyrrolizidine alkaloids. Further research is warranted to fully characterize the dose-response relationship, establish a definitive acute LD50, and delineate the precise signaling cascades involved in this compound-induced toxicity. This knowledge is essential for the accurate assessment of human health risks and the development of potential therapeutic interventions.

References

Petasitenine and Cellular Apoptosis: A Technical Overview of a Pyrrolizidine Alkaloid's Cytotoxic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct and specific effects of petasitenine on cellular apoptosis pathways are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the known cytotoxic effects of this compound and related pyrrolizidine alkaloids (PAs), contextualized within the established mechanisms of cellular apoptosis. The signaling pathways and experimental protocols described herein are based on general knowledge of apoptosis research and studies on structurally similar PAs.

Executive Summary

This compound, a naturally occurring pyrrolizidine alkaloid, is recognized for its hepatotoxic and carcinogenic properties. While its precise molecular interactions within apoptotic signaling cascades remain to be fully elucidated, studies on related PAs suggest a likely involvement in inducing programmed cell death through various mechanisms, including the intrinsic and extrinsic pathways, generation of oxidative stress, and mitochondrial dysfunction. This document synthesizes the available toxicological data for this compound and outlines the fundamental apoptotic pathways and experimental methodologies relevant to investigating its potential as a cytotoxic agent.

Known Biological Effects of this compound

This compound is primarily known for its toxicity, particularly its detrimental effects on the liver. Research has established its role as a hepatocarcinogen in animal models.

Cytotoxicity and Carcinogenicity

Studies in rats have demonstrated that this compound can induce liver necrosis, hemorrhage, and the proliferation of bile ducts.[1] At a concentration of 0.05% in drinking water, it led to the death of all treated rats within 72 days.[1] A lower concentration of 0.01% resulted in the development of liver tumors, specifically hemangioendothelial sarcomas and liver cell adenomas, in a significant portion of the animals surviving beyond 160 days.[1]

In silico predictions of this compound's toxicological properties suggest it possesses hepatotoxicity.[2] These predictive models also indicate potential for rodent carcinogenicity and developmental toxicity.[2]

Cellular Apoptosis Pathways: A General Overview

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. It is primarily executed through two major signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are the key executioners of apoptosis.

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][4][5] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which subsequently activates initiator caspase-8.[3][4] Activated caspase-8 can then directly activate effector caspases or cleave the protein Bid into tBid, which in turn activates the intrinsic pathway.[3]

The Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[6] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), causing mitochondrial outer membrane permeabilization (MOMP).[3] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[3][7] Cytosolic cytochrome c, along with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome, which activates caspase-9.[3] Activated caspase-9 then proceeds to activate effector caspases.

dot

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

Potential Mechanisms of Pyrrolizidine Alkaloid-Induced Apoptosis

While direct evidence for this compound is limited, studies on other PAs provide insights into their pro-apoptotic mechanisms.

-

Oxidative Stress: Many PAs induce the production of reactive oxygen species (ROS), leading to cellular oxidative stress, which is a known trigger for the intrinsic apoptotic pathway.[7]

-

Mitochondrial Dysfunction: PAs have been shown to disrupt the mitochondrial membrane potential and promote the release of cytochrome c, key events in the intrinsic pathway.[7][8]

-

Caspase Activation: The activation of caspases, particularly caspase-3 and caspase-9, has been observed in cells treated with various PAs, indicating the involvement of the mitochondrial-mediated apoptotic cascade.[7][9]

Quantitative Data on this compound and Related PAs

Direct quantitative data on this compound-induced apoptosis is scarce. However, in silico toxicity prediction studies and experimental data on related PAs offer some insights.

| Compound | Organism/Cell Line | Endpoint | Observation | Reference |

| This compound | Rat | Carcinogenicity | 0.01% in drinking water induced liver tumors. | [1] |

| This compound | In silico | Hepatotoxicity | Predicted to be hepatotoxic. | [2] |

| This compound | In silico | Oral LD50 (rat) | Predicted at 0.264 g/kg. | [2] |

| Intermedine | HepD (human hepatocytes) | Apoptosis | Induced dose-dependent apoptosis. | [7] |

| Retrorsine, Monocrotaline | HepaRG (human hepatocytes) | Cytotoxicity | Exhibited concentration-dependent cytotoxicity. | [8] |

| Clivorine | Huh-7.5 (human hepatoma) | Apoptosis | Induced apoptosis in a concentration-dependent manner. | [9] |

Experimental Protocols for Apoptosis Assessment

Investigating the apoptotic effects of a compound like this compound would involve a series of established in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a common method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[10][11]

-

Cell Treatment: Treat cells with the test compound as described above.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.[11]

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[11][12]

-

Incubation: Incubate the cells in the dark at room temperature.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathways.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, Cytochrome c).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

dot

Caption: A hypothetical experimental workflow for investigating this compound-induced apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other toxic pyrrolizidine alkaloids, possesses significant cytotoxic properties that are likely mediated, at least in part, through the induction of apoptosis. However, a detailed understanding of its specific molecular targets and the signaling pathways it modulates is currently lacking.

Future research should focus on:

-

In vitro studies using relevant cell lines (e.g., hepatocytes, cancer cell lines) to definitively characterize the apoptotic effects of this compound.

-

Mechanistic investigations to identify the specific interactions of this compound with key apoptotic regulators.

-

Comparative studies with other PAs to understand the structure-activity relationships governing their pro-apoptotic potential.

A thorough elucidation of these aspects will be crucial for a comprehensive risk assessment of this compound and for exploring any potential, albeit unlikely given its toxicity, therapeutic applications of its cytotoxic properties.

References

- 1. Carcinogenic activity of this compound, a new pyrrolizidine alkaloid isolated from Petasites japonicus Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis - Wikipedia [en.wikipedia.org]

- 6. teachmeanatomy.info [teachmeanatomy.info]

- 7. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Toxicology of Petasitenine

Introduction

This compound, a pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, has garnered significant attention in the field of toxicology due to its demonstrated carcinogenic and hepatotoxic properties. As a component of certain herbal remedies and a potential contaminant in food sources, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safe therapeutic agents. This technical guide provides a comprehensive review of the existing literature on this compound toxicology, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data

| Parameter | Species | Route of Administration | Value | Observations | Reference |

| Carcinogenicity | ACI Rats | Oral (in drinking water) | 0.05% solution | All animals died or were in a moribund condition within 72 days. Livers showed necrosis, hemorrhage, and proliferation of bile ducts. | [1] |

| Carcinogenicity | ACI Rats | Oral (in drinking water) | 0.01% solution | 8 out of 10 animals surviving beyond 160 days developed liver tumors (hemangioendothelial sarcomas and/or liver cell adenomas). | [1] |

Table 1: Carcinogenicity Data for this compound

| Parameter | Species | Route of Administration | Predicted Value | Method | Reference |

| LD50 | Rat | Oral | 0.264 g/kg (264 mg/kg) | TOPKAT (Computer-assisted technology) | |

| LOAEL (chronic) | Rat | Oral | 0.002 g/kg (2 mg/kg) | TOPKAT (Computer-assisted technology) |

Table 2: Predicted Acute and Chronic Toxicity of this compound

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation of toxicological data. The following sections describe the protocols from key studies on this compound.

Carcinogenicity Study in ACI Rats (Hirono et al., 1977)

This seminal study established the carcinogenic potential of this compound.

-

Test Substance: this compound, a pyrrolizidine alkaloid isolated from the young flower stalks of Petasites japonicus Maxim.

-

Animal Model: ACI rats.

-

Experimental Groups:

-

Group 1 (High Dose): Received a 0.05% solution of this compound in their drinking water.

-

Group 2 (Low Dose): Received a 0.01% solution of this compound in their drinking water.

-

Control Group: Received drinking water without this compound.

-

-

Duration: The study was conducted long-term, with observations extending beyond 160 days for the low-dose group.[1]

-

Observations and Endpoints:

-

Daily observation for clinical signs of toxicity and mortality.

-

Gross and histopathological examination of the liver and other organs upon necropsy.

-

The primary endpoint was the incidence of liver tumors.

-

-

Key Findings:

-

The high-dose group exhibited severe acute toxicity, leading to death or a moribund state within 72 days.[1] Liver pathology in this group included necrosis, hemorrhage, and significant proliferation of the bile ducts.[1]

-

In the low-dose group, a high incidence of liver tumors (80%) was observed in animals that survived beyond 160 days.[1] The tumors were identified as hemangioendothelial sarcomas and liver cell adenomas.[1]

-

No liver tumors were observed in the control group.[1]

-

In Vitro Hepatotoxicity Assessment (Yanagi et al., 2021)

This study investigated the direct cytotoxic effects of this compound on liver cells.

-

Cell Line: Human hepatocyte-like cell line (HepaRG).

-

Test Substance: this compound.

-

Methodology:

-

HepaRG cells were exposed to varying concentrations of this compound.

-

Cytotoxicity was assessed by measuring the leakage of lactate dehydrogenase (LDH) into the cell culture medium. Increased LDH leakage is an indicator of cell membrane damage and cell death.

-

-

Key Findings: this compound caused a dose-dependent increase in LDH leakage, indicating its direct hepatotoxic potential.[2]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound, like other carcinogenic pyrrolizidine alkaloids, is primarily attributed to its metabolic activation into reactive metabolites that can damage cellular macromolecules, particularly DNA.

Metabolic Activation

The bioactivation of this compound is a critical initiating step in its toxic cascade. This process is generally understood to occur in the liver and involves cytochrome P450 (CYP) enzymes.

Caption: Metabolic activation of this compound to a reactive electrophile.

Genotoxicity and Carcinogenicity

The formation of DNA adducts by the reactive pyrrolic ester of this compound is the primary mechanism underlying its genotoxicity and carcinogenicity. These adducts can lead to mutations and chromosomal damage, initiating the process of carcinogenesis.

Caption: Proposed pathway from DNA adduct formation to cancer.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay, such as the one conducted by Hirono and colleagues.

Caption: Workflow for a rodent carcinogenicity study.

Conclusion